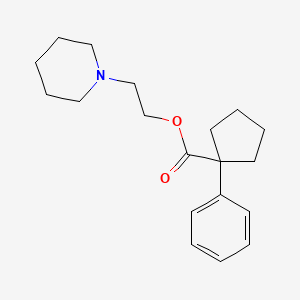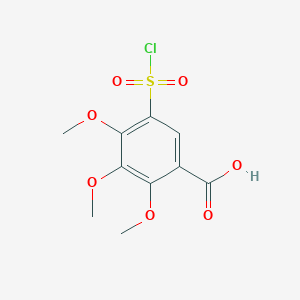
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a benzoic acid core, which is further substituted with three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid typically involves the chlorosulfonation of 2,3,4-trimethoxybenzoic acid. The reaction is carried out by treating 2,3,4-trimethoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
2,3,4-Trimethoxybenzoic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2,3,4-trimethoxybenzoic acid and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Aqueous bases, such as sodium hydroxide or potassium hydroxide, are used to facilitate hydrolysis.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
2,3,4-Trimethoxybenzoic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Sulfonamide derivatives, for example, are known for their antibacterial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
- 5-(Chlorosulfonyl)-2-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 5-(Chlorosulfonyl)salicylic acid
Comparison: Compared to similar compounds, 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is unique due to the presence of three methoxy groups on the benzoic acid core. These methoxy groups can influence the compound’s reactivity and solubility, making it distinct in terms of its chemical behavior and potential applications. The presence of multiple electron-donating methoxy groups can also affect the compound’s electronic properties, potentially enhancing its reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
926251-22-1 |
|---|---|
Molekularformel |
C10H11ClO7S |
Molekulargewicht |
310.71 g/mol |
IUPAC-Name |
5-chlorosulfonyl-2,3,4-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11ClO7S/c1-16-7-5(10(12)13)4-6(19(11,14)15)8(17-2)9(7)18-3/h4H,1-3H3,(H,12,13) |
InChI-Schlüssel |
FZXYMIDUKWFJMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


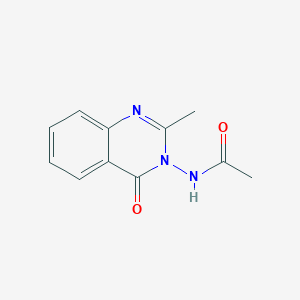
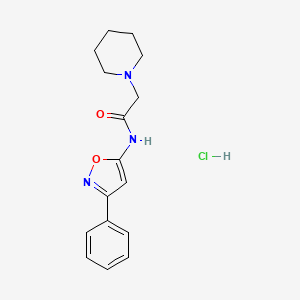
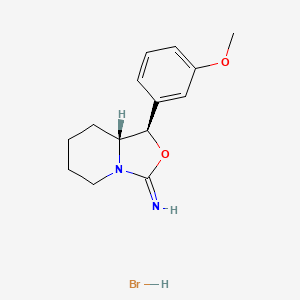
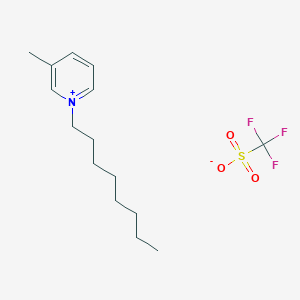
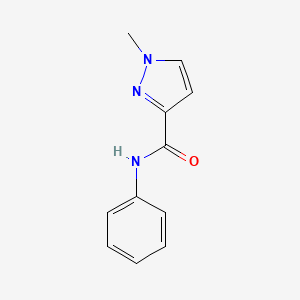
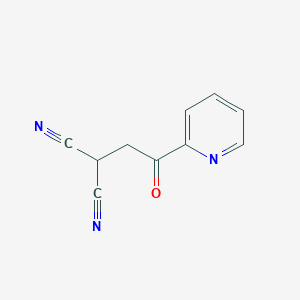
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
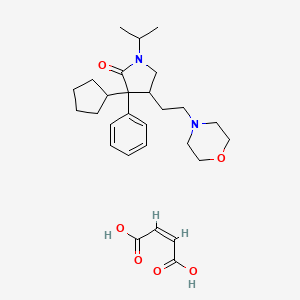

![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
